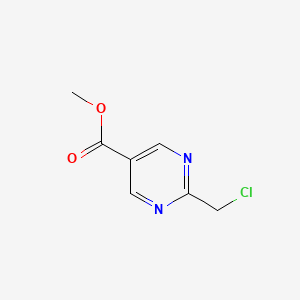
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a chloromethyl group and a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is a solid at room temperature . It has a molecular weight of 186.6 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Biginelli-compounds
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of Biginelli-compounds. These compounds are significant due to their wide range of biological activities. The study by Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989).
Pharmaceutical Intermediate Synthesis
Ogurtsov and Rakitin (2021) described the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its role as a convenient intermediate for the development of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are compounds of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Chemical Synthesis Enhancements
The work by Bullock et al. (1972) demonstrated the use of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ring expansion reactions to produce various derivatives. These reactions underscore the chemical's versatility in synthesizing novel organic molecules with potential for further pharmaceutical application (Bullock et al., 1972).
Antimicrobial Activity
Research into novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems by Bakhite et al. (2005) involved the use of ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate as a key intermediate. These compounds have been evaluated for their antimicrobial properties, demonstrating the potential of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate derivatives in contributing to the development of new antimicrobial agents (Bakhite et al., 2005).
Antibacterial Evaluation
Etemadi et al. (2016) synthesized and evaluated the antibacterial activity of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. This study adds to the body of evidence supporting the utility of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate derivatives in developing compounds with significant antibacterial properties (Etemadi et al., 2016).
Wirkmechanismus
The mechanism of action of pyrimidine derivatives often involves interactions with biological targets such as enzymes or receptors. For instance, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties by inhibiting the expression and activities of certain vital inflammatory mediators .
Zukünftige Richtungen
The future directions for research on “Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammation . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.
Eigenschaften
IUPAC Name |
methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRGBNBQIGARJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



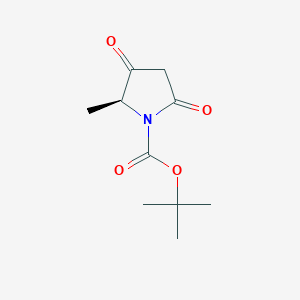
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
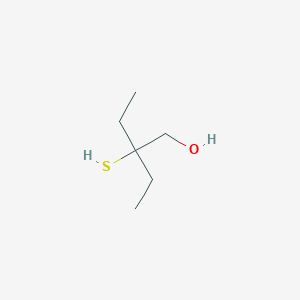
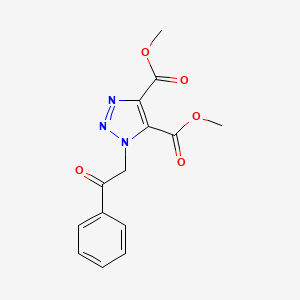
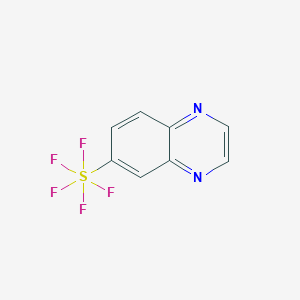
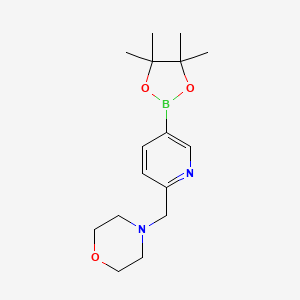
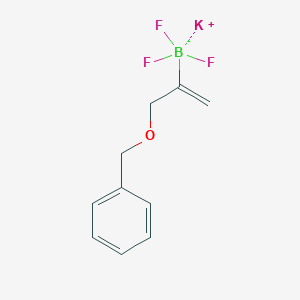
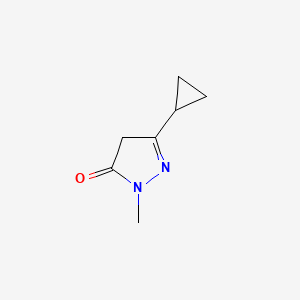

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
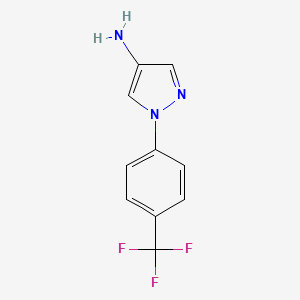
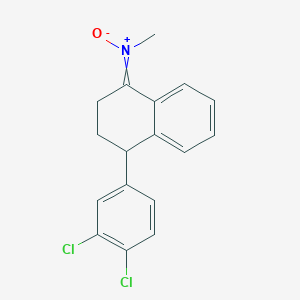
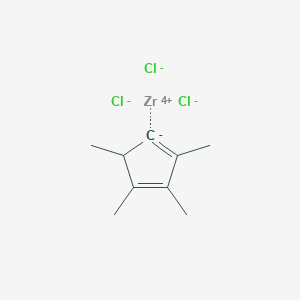
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)